Ara-F-NAD+ sodium

Description

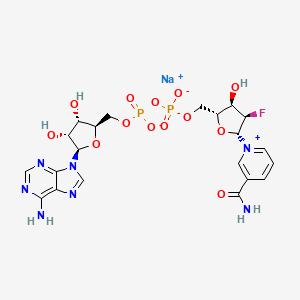

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H25FN7NaO13P2 |

|---|---|

Molecular Weight |

687.4 g/mol |

IUPAC Name |

sodium [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C21H26FN7O13P2.Na/c22-12-14(30)10(40-20(12)28-3-1-2-9(4-28)18(24)33)5-38-43(34,35)42-44(36,37)39-6-11-15(31)16(32)21(41-11)29-8-27-13-17(23)25-7-26-19(13)29;/h1-4,7-8,10-12,14-16,20-21,30-32H,5-6H2,(H5-,23,24,25,26,33,34,35,36,37);/q;+1/p-1/t10-,11-,12-,14-,15-,16-,20-,21-;/m1./s1 |

InChI Key |

LOVZSFARRTXNIE-USDXJYMWSA-M |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)F)C(=O)N.[Na+] |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)F)C(=O)N.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Ara-F-NAD+ Sodium: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of Ara-F-NAD+ sodium, a potent and reversible inhibitor of the ectoenzyme CD38. This document is intended for researchers, scientists, and drug development professionals engaged in the study of NAD+ metabolism and its therapeutic implications.

This compound, an arabino analogue of Nicotinamide Adenine Dinucleotide (NAD+), presents a significant tool for investigating the physiological and pathological roles of CD38. As a primary consumer of cellular NAD+, CD38 is a critical regulator of NAD+ homeostasis, which is integral to a myriad of cellular processes including energy metabolism, DNA repair, and cell signaling.[1][2][3][4][5] The age-related decline in NAD+ levels has been linked to a variety of age-associated diseases, making the inhibition of CD38 a promising therapeutic strategy.[1][5]

Mechanism of Action: Competitive Inhibition of CD38 NADase

This compound functions as a competitive inhibitor of the NAD-glycohydrolase (NADase) activity of CD38.[6][7] By mimicking the natural substrate NAD+, Ara-F-NAD+ binds to the active site of the CD38 enzyme, thereby preventing the hydrolysis of NAD+ into cyclic ADP-ribose (cADPR) and nicotinamide.[6][7] This inhibition effectively preserves the intracellular pool of NAD+. The interaction is characterized as a slow-binding inhibition, indicating a time-dependent conformational change in the enzyme-inhibitor complex.

The primary signaling pathway affected by this compound is the CD38/NAD+ axis. By inhibiting CD38, Ara-F-NAD+ prevents the degradation of NAD+, leading to increased intracellular NAD+ levels. Elevated NAD+ can then enhance the activity of other NAD+-dependent enzymes, such as sirtuins and PARPs, which are involved in crucial cellular functions like DNA repair, mitochondrial biogenesis, and inflammation.

Quantitative Data on CD38 Inhibition

The potency of Ara-F-NAD+ and other relevant inhibitors against CD38 has been quantified through various studies. The following table summarizes key inhibitory constants.

| Inhibitor | Target | IC50 | Notes |

| Ara-F NMN Dimer | CD38 | 576 nM | A dimeric analogue of Ara-F NMN.[8] |

| 78c | CD38 | 6.4 nM | A potent small-molecule inhibitor.[5] |

| Ara-F-NAD+ | CD38 | N/A | Characterized by slow-binding kinetics. |

Note: While a specific IC50 value for Ara-F-NAD+ was not found in the provided search results, its mechanism is described as potent, reversible, and slow-binding.[2]

Experimental Protocols

CD38 NADase Activity Inhibition Assay (Fluorometric)

This protocol is adapted from fluorescence-based methods for measuring CD38 hydrolase activity.[4][6][9]

-

Reagents and Materials:

-

Recombinant human CD38 enzyme

-

This compound (or other inhibitors) at various concentrations

-

1,N6-Etheno-NAD+ (ε-NAD+), a fluorogenic substrate

-

Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 300 nm, Emission: 410 nm)

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In the wells of the microplate, add 20 µL of the assay buffer (control) or the inhibitor solution.

-

Add 20 µL of the recombinant CD38 enzyme solution to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of the ε-NAD+ substrate solution.

-

Immediately place the plate in the microplate reader and measure the fluorescence intensity every minute for 30-60 minutes at 37°C.

-

The rate of increase in fluorescence corresponds to the rate of ε-NAD+ hydrolysis.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time curves.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Confirmation of NAD+ Degradation by HPLC

This method provides a direct measurement of NAD+ consumption and can be used to validate the results from the fluorometric assay.[6][7][10]

-

Reagents and Materials:

-

Same as the fluorometric assay, but using NAD+ as the substrate instead of ε-NAD+.

-

HPLC system with a C18 column.

-

Mobile phase (e.g., a gradient of ammonium acetate and acetonitrile).

-

Quenching solution (e.g., perchloric acid).

-

-

Procedure:

-

Perform the enzymatic reaction as described above (steps 1-4).

-

At specific time points, stop the reaction by adding the quenching solution.

-

Centrifuge the samples to pellet the precipitated protein.

-

Inject the supernatant into the HPLC system.

-

Monitor the elution of NAD+ and its degradation products (e.g., ADP-ribose) by UV absorbance at 260 nm.

-

-

Data Analysis:

-

Quantify the peak areas of NAD+ at different time points.

-

Determine the rate of NAD+ degradation in the presence and absence of the inhibitor.

-

Logical Relationship of CD38 Inhibition and its Consequences

The inhibition of CD38 by this compound initiates a cascade of events that ultimately lead to beneficial cellular outcomes. The logical flow of these events is depicted below.

References

- 1. CD38 dictates age-related NAD decline and mitochondrial dysfunction through a SIRT3-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods [en.bio-protocol.org]

- 5. TNB-738, a biparatopic antibody, boosts intracellular NAD+ by inhibiting CD38 ecto-enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis and SAR Studies of NAD Analogues as Potent Inhibitors towards CD38 NADase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

A Technical Guide to Ara-F-NAD+ Sodium: A Potent Inhibitor of the CD38 NADase

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of Ara-F-NAD+ sodium, an arabino analogue of Nicotinamide Adenine Dinucleotide (NAD+), and its function as a potent inhibitor of CD38. It covers the mechanism of action, quantitative inhibitory data, and relevant experimental protocols, designed for a technical audience engaged in research and development.

Introduction: The Role of CD38 in NAD+ Metabolism

Nicotinamide Adenine Dinucleotide (NAD+) is a critical coenzyme in cellular redox reactions and a key substrate for various signaling enzymes.[1][2] The cluster of differentiation 38 (CD38) is a transmembrane glycoprotein that functions as the primary NAD-glycohydrolase (NADase) in mammals, playing a pivotal role in regulating cellular NAD+ levels.[1][3][4][5] CD38 catalyzes the hydrolysis of NAD+ to adenosine diphosphate-ribose (ADPR) and nicotinamide (NAM), and to a lesser extent, the cyclization of NAD+ to cyclic ADP-ribose (cADPR).[6][7] For every 100 molecules of NAD+ hydrolyzed to ADPR, approximately one molecule is converted to cADPR.[7][8]

The degradation of NAD+ by CD38 has profound implications for cellular health. Depletion of NAD+ is linked to aging and various age-related diseases.[3][9][10] By consuming NAD+, CD38 indirectly regulates the activity of other NAD+-dependent enzymes, such as sirtuins (e.g., SIRT1) and PARPs, which are crucial for processes like DNA repair, metabolic regulation, and inflammation.[1][11] Consequently, inhibitors of CD38 are valuable tools for studying NAD+ metabolism and are being explored as potential therapeutics to counteract age-related NAD+ decline.[4][9] Ara-F-NAD+ (2′-deoxy-2′-fluoroarabinosyl-β-nicotinamide adenine dinucleotide) is a well-studied, potent inhibitor of CD38's NADase activity.[12][13]

This compound: Mechanism and Potency

Ara-F-NAD+ is an NAD+ analogue that acts as a potent, slow-binding, and covalent inhibitor of CD38.[14][15][16] The mechanism involves the cleavage of the bond between nicotinamide and the ribose moiety, followed by the formation of a covalent adduct with a key catalytic residue in the CD38 active site.[14]

Studies using a related compound, ara-F-NMN+, have identified the nucleophilic amino acid as Glutamate 226 (Glu226).[14] The inhibitor reacts with the enzyme, releasing nicotinamide and forming a stable covalent intermediate (CD38-fluoro-sugar monophosphate), thereby inactivating the enzyme.[14] This covalent interaction is a key feature that distinguishes it from non-covalent inhibitors like flavonoids.[3]

The inhibitory activity of Ara-F-NAD+ and its related mononucleotide analogue against CD38 has been quantified in various studies.

| Compound | Mechanism of Action | IC50 / Ki | Reference(s) |

| Ara-F-NAD+ | Covalent, Competitive, Slow-Binding | Ki = 169 nM | [3][14] |

| Ara-F-NMN+ | Covalent, Competitive | Ki = 61 nM | [14] |

| IC50 ≈ 0.5 µM | [17] | ||

| Ara-F-NGD | Covalent, Competitive | IC50 = 30 nM | [18] |

Table 1: Summary of quantitative data for Ara-F-NAD+ and related analogues as CD38 inhibitors. Ara-F-NGD (2′-deoxy-2′-fluoroarabinosyl-β-nicotinamide guanine dinucleotide) is included for comparison as a highly potent adenosine-modified analogue.

Mandatory Visualizations: Pathways and Protocols

The following diagrams illustrate the core concepts of CD38 signaling, its inhibition by Ara-F-NAD+, and a typical experimental workflow.

Caption: CD38 enzymatically degrades NAD+ into ADPR, cADPR, and NAM, impacting downstream pathways.

Caption: Ara-F-NAD+ forms a covalent bond with Glu226 in the CD38 active site, leading to inactivation.

References

- 1. CD38 as a Regulator of Cellular NAD: A Novel Potential Pharmacological Target for Metabolic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unveiling the role of NAD glycohydrolase CD38 in aging and age-related diseases: insights from bibliometric analysis and comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Multi-faceted Ecto-enzyme CD38: Roles in Immunomodulation, Cancer, Aging, and Metabolic Diseases [frontiersin.org]

- 6. Structure and Enzymatic Functions of Human CD38 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CD38 - Wikipedia [en.wikipedia.org]

- 8. The reaction mechanism for CD38. A single intermediate is responsible for cyclization, hydrolysis, and base-exchange chemistries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CD38 dictates age-related NAD decline and mitochondrial dysfunction through a SIRT3-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CD38 regulates ovarian function and fecundity via NAD+ metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The NADase enzyme CD38: an emerging pharmacological target for Systemic Sclerosis, Systemic Lupus Erythematosus and Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and SAR Studies of NAD Analogues as Potent Inhibitors towards CD38 NADase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

The Role of Ara-F-NAD+ in Modulating NAD+ Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for a variety of signaling enzymes, including sirtuins (SIRTs), poly(ADP-ribose) polymerases (PARPs), and CD38. The dysregulation of NAD+ levels is implicated in a range of age-related and metabolic diseases, making the modulation of NAD+ metabolism a key therapeutic target. Ara-F-NAD+, an arabino analog of NAD+, has emerged as a potent and specific inhibitor of CD38, a major NAD+-consuming enzyme. This technical guide provides an in-depth overview of the role of Ara-F-NAD+ in modulating NAD+ metabolism, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated cellular pathways.

Introduction to Ara-F-NAD+

Ara-F-NAD+ is a synthetic analog of NAD+ characterized by the substitution of the ribose moiety of the nicotinamide riboside with an arabinose sugar containing a fluorine atom at the 2' position. This structural modification renders Ara-F-NAD+ resistant to hydrolysis by certain NAD+-consuming enzymes while allowing it to act as a competitive inhibitor. It is a potent, reversible, and slow-binding inhibitor of CD38 NADase[1].

Modulation of NAD+-Consuming Enzymes by Ara-F-NAD+

The primary and most well-documented target of Ara-F-NAD+ is the ectoenzyme CD38. However, its effects on other key players in NAD+ metabolism, such as PARPs and sirtuins, are less characterized.

CD38

CD38 is a transmembrane glycoprotein with NAD+ glycohydrolase and ADP-ribosyl cyclase activities, playing a significant role in calcium signaling and immune responses. It is a major consumer of NAD+ in mammalian cells. Ara-F-NAD+ acts as a potent competitive inhibitor of the NADase activity of CD38[2].

Poly(ADP-ribose) Polymerases (PARPs)

PARPs are a family of enzymes involved in DNA repair and genomic stability. They utilize NAD+ as a substrate to synthesize poly(ADP-ribose) chains on target proteins. While various NAD+ analogs have been investigated as PARP inhibitors, specific quantitative data on the direct inhibition of PARP enzymes by Ara-F-NAD+ is not extensively available in the current literature.

Sirtuins (SIRTs)

Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including metabolism, inflammation, and aging. Similar to PARPs, the direct inhibitory effect of Ara-F-NAD+ on sirtuin activity has not been a primary focus of research, and specific inhibitory concentrations are not well-documented.

SARM1

SARM1 is an NAD+ hydrolase that plays a critical role in Wallerian degeneration, a process of axonal self-destruction. While a covalent bond between a derivative of Ara-F-NAD+ and SARM1 has been observed in a crystal structure, functional studies indicate that Ara-F-NAD+ is not a potent inhibitor of SARM1 activity[3].

Quantitative Data on Enzyme Inhibition

The following table summarizes the available quantitative data for the inhibition of NAD+-consuming enzymes by Ara-F-NAD+ and its analogs. It is important to note that data for PARPs and sirtuins are largely absent from the reviewed literature, suggesting a high degree of selectivity of Ara-F-NAD+ for CD38.

| Enzyme | Inhibitor | Inhibition Type | IC50 / Ki | Reference(s) |

| CD38 NADase | Ara-F-NAD+ | Competitive | 169 nM (IC50) | [2] |

| CD38 NADase | S-ara-F NAD | Not Specified | 341 nM (IC50) | |

| CD38 NADase | 3P-ara-F NAD | Not Specified | 1.15 µM (IC50) | |

| PARP1 | Ara-F-NAD+ | Not Specified | Data not available | |

| SIRT1 | Ara-F-NAD+ | Not Specified | Data not available | |

| SIRT2 | Ara-F-NAD+ | Not Specified | Data not available | |

| SIRT3 | Ara-F-NAD+ | Not Specified | Data not available | |

| SARM1 | Ara-F-NAD+ | Not a potent inhibitor | Not applicable | [3] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the central role of NAD+ metabolism and the points of modulation by Ara-F-NAD+.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of Ara-F-NAD+ on NAD+ metabolism.

CD38 NADase Activity Assay (Fluorometric)

This assay measures the NAD+ glycohydrolase activity of CD38 by monitoring the cleavage of a fluorescent NAD+ analog, 1,N6-etheno-NAD+ (ε-NAD+).

Materials:

-

Recombinant human CD38 enzyme

-

Ara-F-NAD+

-

ε-NAD+ (substrate)

-

Assay Buffer: 25 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl2

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 300 nm, Emission: 410 nm)

Procedure:

-

Prepare serial dilutions of Ara-F-NAD+ in Assay Buffer.

-

In a 96-well plate, add 20 µL of Assay Buffer (for control) or Ara-F-NAD+ dilutions.

-

Add 20 µL of recombinant CD38 enzyme (e.g., 10 ng/µL) to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 10 µL of ε-NAD+ (final concentration, e.g., 200 µM).

-

Immediately begin kinetic reading of fluorescence intensity every minute for 30-60 minutes at 37°C.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).

-

Determine the IC50 value of Ara-F-NAD+ by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

PARP Activity Assay (Colorimetric)

This assay measures the activity of PARP1 by quantifying the incorporation of biotinylated ADP-ribose onto histone proteins.

Materials:

-

Recombinant human PARP1 enzyme

-

Ara-F-NAD+

-

Histone-coated 96-well plate

-

Biotinylated NAD+

-

Activated DNA

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 2 M H2SO4)

-

Plate reader (absorbance at 450 nm)

Procedure:

-

Prepare serial dilutions of Ara-F-NAD+ or a known PARP inhibitor (positive control).

-

To the histone-coated wells, add PARP assay buffer, activated DNA, and either Ara-F-NAD+ or control.

-

Add recombinant PARP1 enzyme to each well.

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate the plate at room temperature for 1 hour.

-

Wash the plate to remove unincorporated biotinylated NAD+.

-

Add Streptavidin-HRP conjugate and incubate for 1 hour.

-

Wash the plate and add TMB substrate.

-

Stop the reaction with stop solution and measure absorbance at 450 nm.

-

Determine the effect of Ara-F-NAD+ on PARP1 activity.

Sirtuin Activity Assay (Fluorogenic)

This assay measures the deacetylase activity of sirtuins (e.g., SIRT1) using a fluorogenic acetylated peptide substrate.

Materials:

-

Recombinant human SIRT1 enzyme

-

Ara-F-NAD+

-

Fluorogenic acetylated peptide substrate (e.g., from a commercial kit)

-

NAD+

-

Developer solution (containing a protease to cleave the deacetylated peptide)

-

96-well white or black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of Ara-F-NAD+ or a known sirtuin inhibitor (e.g., nicotinamide).

-

In a 96-well plate, add SIRT1 assay buffer, NAD+, and either Ara-F-NAD+ or control.

-

Add the fluorogenic acetylated peptide substrate.

-

Initiate the reaction by adding the SIRT1 enzyme.

-

Incubate at 37°C for 30-60 minutes.

-

Add the developer solution and incubate for 15 minutes at room temperature.

-

Measure fluorescence according to the kit manufacturer's instructions.

-

Assess the inhibitory effect of Ara-F-NAD+ on SIRT1 activity.

Quantification of Intracellular NAD+ Levels

This protocol describes the extraction and quantification of NAD+ from cultured cells treated with Ara-F-NAD+.

Materials:

-

Cultured cells (e.g., HEK293T, HeLa)

-

Ara-F-NAD+

-

PBS (phosphate-buffered saline)

-

Acidic extraction buffer (e.g., 0.6 M perchloric acid)

-

Basic neutralization buffer (e.g., 3 M potassium hydroxide, 1.5 M potassium phosphate)

-

NAD+/NADH quantification kit (enzymatic cycling assay)

-

Spectrophotometer or fluorescence plate reader

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat cells with various concentrations of Ara-F-NAD+ for a specified time (e.g., 24 hours).

-

Wash cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold acidic extraction buffer and scraping.

-

Neutralize the extracts with the basic neutralization buffer.

-

Centrifuge to pellet the precipitate.

-

Use the supernatant to quantify NAD+ levels using a commercial NAD+/NADH quantification kit following the manufacturer's instructions.

-

Normalize NAD+ levels to protein concentration determined from a parallel set of cell lysates.

References

A Technical Guide to the Synthesis and Chemical Properties of Ara-F-NAD+ Sodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and chemical properties of Ara-F-NAD+ sodium, a potent inhibitor of the NAD-glycohydrolase CD38. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Properties

This compound is an arabino analogue of Nicotinamide Adenine Dinucleotide (NAD+). The key chemical properties are summarized in the table below, compiled from various sources.

| Property | Value | Reference |

| CAS Number | 133575-27-6 | [1] |

| Molecular Formula | C₂₁H₂₅FN₇NaO₁₃P₂ | [2] |

| Molecular Weight | 687.4 g/mol | [2] |

| Solubility | Soluble in water (125 mg/mL) | [2] |

| Storage | Store at -20°C for short-term (up to 1 month) and -80°C for long-term (up to 6 months). Keep sealed and away from moisture. | [2][3] |

| Purity | Typically >97% (as determined by HPLC) | [4] |

| Appearance | Lyophilized white solid | [4] |

| UV Absorption | λmax at 260 nm | [4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a chemical coupling reaction of two key precursors: 2'-deoxy-2'-fluoroarabinosyl-β-nicotinamide mononucleotide (ara-F-NMN) and adenosine monophosphate (AMP). The general synthetic strategy involves the activation of the phosphate group of one nucleotide to form a reactive intermediate, which then reacts with the hydroxyl group of the other nucleotide to form the pyrophosphate linkage.[5]

Experimental Protocol: Chemical Synthesis

The following is a generalized protocol for the synthesis of NAD+ analogs, which can be adapted for the synthesis of this compound.[6]

Materials:

-

Ara-F-NMN (lyophilized)

-

Adenosine monophosphate (AMP) or its activated derivative

-

Carbonyldiimidazole (CDI)

-

Anhydrous Dimethylformamide (DMF)

-

Methanol

-

Argon or Nitrogen gas

-

High-Performance Liquid Chromatography (HPLC) system for monitoring and purification

Procedure:

-

Activation of Ara-F-NMN:

-

Dissolve lyophilized ara-F-NMN in anhydrous DMF under an inert atmosphere (Argon or Nitrogen).

-

Add a molar excess of carbonyldiimidazole (CDI) to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by HPLC until the starting material is consumed and a new peak corresponding to the activated intermediate (ara-F-NMN-imidazolide) appears. This typically takes a few hours.

-

Quench the excess CDI by adding a small amount of methanol.

-

-

Coupling Reaction:

-

To the solution containing the activated ara-F-NMN, add a molar equivalent of AMP.

-

Continue stirring the reaction mixture at room temperature.

-

Monitor the formation of Ara-F-NAD+ by HPLC. This coupling reaction may take several hours to days to reach completion.

-

-

Purification:

-

Once the reaction is complete, the crude product is purified. This is typically achieved by preparative reverse-phase HPLC.

-

The fractions containing the pure Ara-F-NAD+ are collected and pooled.

-

-

Conversion to Sodium Salt and Lyophilization:

-

The purified Ara-F-NAD+ is typically in its free acid or a mixed salt form. To obtain the sodium salt, the solution can be treated with a suitable sodium-containing base or passed through a sodium-form ion-exchange column.

-

The final solution is then lyophilized to yield this compound as a white, fluffy solid.

-

Synthesis Workflow Diagram

Caption: Chemical synthesis workflow for this compound.

Signaling Pathway Inhibition

Ara-F-NAD+ is a potent and reversible inhibitor of CD38, a transmembrane glycoprotein that functions as a major NAD-glycohydrolase in mammals.[2][6] CD38 catalyzes the hydrolysis of NAD+ to cyclic ADP-ribose (cADPR) and nicotinamide. cADPR is a second messenger that mobilizes intracellular calcium stores.[7] By inhibiting CD38, Ara-F-NAD+ prevents the degradation of NAD+, leading to several downstream effects.

The primary consequence of CD38 inhibition is the increase in intracellular NAD+ levels.[1] Elevated NAD+ concentrations, in turn, enhance the activity of NAD+-dependent enzymes, most notably the sirtuins (e.g., SIRT1).[4] Sirtuins are a class of deacetylases that play crucial roles in regulating metabolism, cellular stress resistance, and inflammation. The activation of sirtuins can lead to a variety of beneficial cellular responses.

CD38 Signaling Pathway and Inhibition by Ara-F-NAD+

Caption: Inhibition of the CD38 signaling pathway by Ara-F-NAD+.

References

- 1. Inhibition of CD38 enzyme activity on engrafted human immune cells enhances NAD+ metabolism and inhibits inflammation in an in-vivo model of xeno-GvHD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Good, the Bad and the Unknown of CD38 in the Metabolic Microenvironment and Immune Cell Functionality of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and SAR Studies of NAD Analogues as Potent Inhibitors towards CD38 NADase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Unraveling the Structure-Activity Relationship of Ara-F-NAD+ Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism and signaling, serving as a critical cofactor for a myriad of enzymes. Analogs of NAD+, particularly those with modifications to the ribose sugar, have emerged as powerful tools to probe and modulate the activity of NAD+-dependent enzymes. Among these, Ara-F-NAD+ (2'-Deoxy-2'-fluoro-β-D-arabinofuranosyl nicotinamide adenine dinucleotide) and its derivatives have garnered significant attention as potent inhibitors of key enzymatic targets, including CD38, Poly (ADP-ribose) polymerases (PARPs), and sirtuins. Understanding the structure-activity relationship (SAR) of these analogues is paramount for the rational design of novel therapeutics targeting diseases ranging from cancer to metabolic and age-related disorders. This technical guide provides an in-depth analysis of the SAR of Ara-F-NAD+ analogues, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways.

Core Concepts: The Significance of the Arabinose-Fluorine Moiety

The foundational analogue, Ara-F-NAD+, distinguishes itself from the endogenous NAD+ molecule by a key modification in the nicotinamide ribosyl moiety: the substitution of the 2'-hydroxyl group with a fluorine atom in the arabinose configuration. This seemingly subtle alteration has profound consequences for its interaction with NAD+-consuming enzymes. The arabinose conformation forces the fluorine atom into an axial position, which can sterically hinder the enzymatic catalysis that would typically proceed with NAD+. Furthermore, the high electronegativity of the fluorine atom can alter the electronic properties of the ribose ring, influencing binding affinity and reactivity.

Structure-Activity Relationship of Ara-F-NAD+ Analogues as CD38 Inhibitors

CD38 is a transmembrane glycoprotein with NAD+ glycohydrolase (NADase) activity, playing a crucial role in calcium signaling through the production of cyclic ADP-ribose (cADPR).[1][2][3] Overexpression or dysregulation of CD38 is implicated in various pathological conditions, making it an attractive therapeutic target. Ara-F-NAD+ and its analogues have been extensively studied as potent inhibitors of CD38.[4]

Quantitative SAR Data for CD38 Inhibition

The inhibitory potency of various Ara-F-NAD+ analogues against human CD38 NADase activity is summarized in the table below. The data highlights key structural modifications and their impact on inhibitory activity, primarily expressed as the half-maximal inhibitory concentration (IC50).

| Compound ID | Modification from Ara-F-NAD+ | IC50 (nM) for CD38 | Reference |

| Ara-F-NAD+ | - | 169 | [4] |

| Ara-F-NGD | Adenine replaced with Guanine | 89.3 | [4] |

| Ara-F-NHD | Adenine replaced with Hypoxanthine | 133 | [4] |

| 6-OMe-ara-F-NHD | Adenine replaced with 6-O-methylhypoxanthine | 119 | [4] |

| S-ara-F-NAD | Pyrophosphate oxygen replaced with Sulfur | 341 | [4] |

| 3P-ara-F-NAD | Triphosphate linkage | 1150 | [4] |

| 2'-CH3-2'-F-NAD | Additional methyl group at C-2' | Weak Inhibition | [4] |

Key SAR Insights for CD38 Inhibition:

-

Modifications of the Adenine Moiety: Replacing the adenine base with other purines, such as guanine or hypoxanthine, is well-tolerated and can even enhance inhibitory potency, as seen with Ara-F-NGD (IC50 = 89.3 nM).[4] This suggests that the adenine binding pocket of CD38 can accommodate structural variations.

-

Modifications of the Pyrophosphate Linkage: Alterations to the pyrophosphate bridge generally lead to a decrease in inhibitory activity. The introduction of a phosphorothioate (S-ara-F-NAD) or a triphosphate (3P-ara-F-NAD) linkage significantly reduces potency.[4] This indicates the critical role of the pyrophosphate moiety in the binding and proper orientation of the inhibitor within the active site.

-

Modifications of the Arabinose Ring: The 2'-position of the arabinose ring is highly sensitive to substitution. While the single fluoro substitution is crucial for potent inhibition, the addition of a methyl group at this position (2'-CH3-2'-F NAD) results in a substantial loss of activity.[4]

Interaction of Ara-F-NAD+ Analogues with PARP1 and Sirtuins

PARP1: Poly (ADP-ribose) polymerase 1 is a key enzyme in DNA repair, particularly in the base excision repair (BER) pathway.[5][6][7] Upon detecting a DNA strand break, PARP1 utilizes NAD+ to synthesize poly(ADP-ribose) chains on itself and other nuclear proteins, thereby recruiting other DNA repair factors.[6] Given that Ara-F-NAD+ analogues are substrate mimics of NAD+, it is plausible that they could act as competitive inhibitors of PARP1. The modifications on the ribose and nicotinamide moieties that are critical for CD38 inhibition would likely also influence binding to the NAD+ binding pocket of PARP1. Further investigation is required to determine the specific structural features of Ara-F-NAD+ analogues that would confer potent and selective PARP1 inhibition.

Sirtuins: Sirtuins are a family of NAD+-dependent deacetylases that play crucial roles in regulating metabolism, inflammation, and aging.[4][8] SIRT1, for instance, deacetylates and thereby modulates the activity of numerous transcription factors, including p53.[4][8] The catalytic mechanism of sirtuins involves the cleavage of NAD+ and the transfer of the ADP-ribose moiety to the acetylated substrate. As with PARP1, Ara-F-NAD+ analogues could potentially inhibit sirtuin activity by competing with NAD+ for binding to the active site. The structural requirements for sirtuin inhibition by NAD+ analogues are known to be distinct from those for CD38 and PARPs, suggesting that specific modifications to the Ara-F-NAD+ scaffold would be necessary to achieve potent and selective sirtuin inhibition.

Experimental Protocols

Synthesis of 2'-Deoxy-2'-fluoro-β-D-arabinofuranosyl Nicotinamide Adenine Dinucleotide (Ara-F-NAD+)

The synthesis of Ara-F-NAD+ and its analogues generally involves a multi-step process. A key step is the coupling of a protected 2'-deoxy-2'-fluoro-arabinofuranosyl nicotinamide mononucleotide (Ara-F-NMN) derivative with an adenosine monophosphate (AMP) derivative.[4][9][10][11]

General Procedure:

-

Synthesis of Protected Ara-F-NMN: This typically starts from a commercially available arabinose derivative. The synthesis involves the introduction of the nicotinamide base and the phosphorylation at the 5' position. The hydroxyl groups are protected with suitable protecting groups (e.g., benzoyl, trityl) during the synthesis.[9][11]

-

Synthesis of Protected AMP: A commercially available AMP derivative is appropriately protected.

-

Coupling Reaction: The protected Ara-F-NMN and AMP are coupled using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in an appropriate solvent like pyridine or dimethylformamide (DMF).[4]

-

Deprotection: The protecting groups are removed under specific conditions (e.g., ammonolysis for benzoyl groups, mild acid for trityl groups) to yield the final Ara-F-NAD+ analogue.

-

Purification: The final product is purified using techniques such as reversed-phase high-performance liquid chromatography (HPLC).

CD38 NADase Inhibition Assay

The inhibitory activity of Ara-F-NAD+ analogues against the NADase activity of CD38 can be determined using a fluorometric assay.[4]

Materials:

-

Recombinant human CD38 enzyme

-

NAD+ (substrate)

-

Ara-F-NAD+ analogue (inhibitor)

-

Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5)

-

Fluorescent NAD+ analogue (e.g., nicotinamide 1,N6-ethenoadenine dinucleotide, ε-NAD+) or a coupled-enzyme system to detect NAD+ consumption.

Procedure:

-

Prepare a reaction mixture containing the assay buffer, recombinant CD38 enzyme, and varying concentrations of the Ara-F-NAD+ analogue.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate (NAD+ or a fluorescent analogue).

-

Monitor the decrease in NAD+ concentration or the formation of a fluorescent product over time using a fluorescence plate reader.

-

Calculate the initial reaction velocities at each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

PARP1 Activity Assay

The activity of PARP1 and its inhibition by Ara-F-NAD+ analogues can be measured using a variety of methods, including colorimetric, fluorometric, or chemiluminescent assays that detect the consumption of NAD+ or the formation of poly(ADP-ribose) (PAR).[12][13][14][15][16]

Materials:

-

Recombinant human PARP1 enzyme

-

Activated DNA (e.g., nicked DNA)

-

NAD+ (substrate)

-

Ara-F-NAD+ analogue (inhibitor)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 4 mM MgCl2, 250 µM DTT)

-

Detection reagents (e.g., anti-PAR antibody for ELISA or immunofluorescence, or a coupled-enzyme system for NAD+ detection).

Procedure (ELISA-based):

-

Coat a microplate with histone proteins, which will serve as acceptors for PARylation.

-

In separate tubes, prepare reaction mixtures containing the assay buffer, activated DNA, recombinant PARP1, and varying concentrations of the Ara-F-NAD+ analogue.

-

Initiate the reaction by adding NAD+.

-

Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Transfer the reaction mixtures to the histone-coated plate and incubate to allow the PARylated proteins to bind.

-

Wash the plate to remove unbound reagents.

-

Add a primary antibody that specifically recognizes PAR.

-

Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

-

Add a chromogenic or chemiluminescent substrate for the enzyme and measure the signal using a plate reader.

-

Calculate the IC50 value as described for the CD38 assay.

SIRT1 Deacetylation Assay

The activity of SIRT1 and its inhibition by Ara-F-NAD+ analogues can be determined using a fluorometric assay that utilizes a synthetic acetylated peptide substrate.[17][18][19]

Materials:

-

Recombinant human SIRT1 enzyme

-

Fluorogenic acetylated peptide substrate (e.g., a p53-derived peptide with an acetylated lysine and a fluorescent reporter group)

-

NAD+ (co-substrate)

-

Ara-F-NAD+ analogue (inhibitor)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing a protease to cleave the deacetylated peptide and release the fluorophore)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, recombinant SIRT1 enzyme, the fluorogenic acetylated peptide substrate, and varying concentrations of the Ara-F-NAD+ analogue.

-

Initiate the reaction by adding NAD+.

-

Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and add the developer solution.

-

Incubate for a further period to allow for the cleavage of the deacetylated substrate and the release of the fluorophore.

-

Measure the fluorescence intensity using a fluorescence plate reader.

-

Calculate the IC50 value as described for the CD38 assay.

Signaling Pathways and Experimental Workflows

CD38 Signaling Pathway

The primary signaling role of CD38 is the conversion of NAD+ to the second messenger cyclic ADP-ribose (cADPR).[1][2][3] cADPR then binds to and opens ryanodine receptors (RyRs) on the endoplasmic reticulum, leading to the release of calcium into the cytoplasm.[20] This increase in intracellular calcium concentration triggers a variety of downstream cellular processes.

PARP1-Mediated DNA Repair Workflow

PARP1 plays a critical role in the base excision repair (BER) pathway.[5][6][7] When a single-strand break in DNA is detected, PARP1 binds to the damaged site and becomes activated. It then uses NAD+ as a substrate to synthesize long chains of poly(ADP-ribose) (PAR) on itself and other proteins, creating a scaffold to recruit other DNA repair enzymes like XRCC1.[7][21]

References

- 1. CD38/cADPR‐mediated calcium signaling in a human myometrial smooth muscle cell line, PHM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Roles and mechanisms of the CD38/cyclic adenosine diphosphate ribose/Ca2+ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Expanding Universe of PARP1-Mediated Molecular and Therapeutic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. SIRT1: Regulator of p53 Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Synthesis of protected 2'-deoxy-2'-fluoro-beta-D-arabinonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. biorxiv.org [biorxiv.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of an NAD+ analogue with enhanced specificity for PARP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. SIRT1 deacetylase activity assay [bio-protocol.org]

- 18. abcam.com [abcam.com]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. mdpi.com [mdpi.com]

- 21. academic.oup.com [academic.oup.com]

The Discovery and Initial Characterization of Ara-F-NAD+: A Technical Guide to a Potent CD38 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and initial biochemical and cellular characterization of 2′-deoxy-2′-fluoroarabinosyl-nicotinamide adenine dinucleotide (Ara-F-NAD+), a potent covalent inhibitor of the ectoenzyme CD38. This document details the scientific rationale for its development, summarizes key quantitative data, provides experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.

Introduction: The Rationale for Targeting CD38

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular redox reactions and a key substrate for several enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in a myriad of cellular processes such as DNA repair, metabolic regulation, and cellular signaling. The cluster of differentiation 38 (CD38) is a transmembrane glycoprotein that functions as the primary NAD+-glycohydrolase (NADase) in mammals, hydrolyzing NAD+ to cyclic ADP-ribose (cADPR) and nicotinamide.[1][2] Dysregulation of CD38 activity and the subsequent decline in NAD+ levels have been implicated in aging and various pathologies, including metabolic diseases and cancer.[1][3]

The development of potent and specific CD38 inhibitors is therefore a promising therapeutic strategy to augment cellular NAD+ levels and counteract the downstream pathological consequences of its depletion. Ara-F-NAD+ emerged from the rational design of NAD+ analogues aimed at irreversibly inhibiting CD38.[4]

Synthesis of Ara-F-NAD+

The synthesis of Ara-F-NAD+ is a multi-step process that begins with the generation of the key precursor, 2′-deoxy-2′-fluoroarabinosyl-nicotinamide mononucleotide (Ara-F-NMN). The final step in the synthesis of Ara-F-NAD+ involves the coupling of Ara-F-NMN with adenosine monophosphate (AMP).[4] This is typically achieved through a condensation reaction, often facilitated by a coupling agent such as carbonyldiimidazole (CDI), which activates the phosphate group of Ara-F-NMN to enable the formation of the pyrophosphate linkage with AMP.[4]

Mechanism of CD38 Inhibition by Ara-F-NAD+

Ara-F-NAD+ is classified as a covalent, competitive inhibitor of CD38.[1] The mechanism of inhibition involves the formation of a stable covalent bond between the arabinose sugar moiety of the inhibitor and the catalytic glutamate residue (Glu226) within the active site of CD38.[1] This covalent modification effectively and irreversibly inactivates the enzyme, preventing it from hydrolyzing its natural substrate, NAD+. Ara-F-NAD+ has been characterized as a slow-binding inhibitor, indicating that the formation of the enzyme-inhibitor complex proceeds at a slow rate, with a complex half-life estimated to be between 3 and 10 minutes.[5]

Quantitative Data: Inhibitory Potency of NAD+ Analogues

The inhibitory activity of Ara-F-NAD+ and other NAD+ analogues against the NADase activity of CD38 has been quantified using in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to compare the potency of these inhibitors. A lower IC50 value indicates a more potent inhibitor.

| Compound Name | Modification Approach | IC50 (nM) |

| Ara-F-NAD+ | Control 1 | 61.1 |

| Ara-F-NMN | Control 2 | 297 |

| 2′-CH3-2′-F NAD | Nicotinamide nucleoside | 1.81 × 10^6 |

| S-ara-F-NAD | Pyrophosphate | 341 |

| 3P-ara-F-NAD | Pyrophosphate | 1.15 × 10^3 |

| Ara-F-NHD | Adenosine | 109 |

| Ara-F-NGD | Adenosine | 89.3 |

| 6-OMe-ara-F-NHD | Adenosine | 133 |

| Bis(ara-F-NMN) | Dimer | 575 |

| Bis(ara-F-NMN)[CH2] | Dimer | 7.98 × 10^3 |

| Bis(2′-CH3-2′-F-NMN)[CH2] | Dimer | No significant effect |

Data sourced from Wang et al., 2014.[4][6]

Experimental Protocols

Fluorometric CD38 NADase Activity Assay

This protocol describes a continuous kinetic assay to measure the NAD-glycohydrolase (NADase) activity of CD38 using the fluorescent substrate analogue 1,N6-etheno-NAD+ (ε-NAD+). The cleavage of ε-NAD+ by CD38 produces a highly fluorescent product, ε-ADPR, which can be monitored in real-time.

Materials:

-

Recombinant human CD38 enzyme

-

ε-NAD+ (substrate)

-

Assay Buffer: 25 mM Tris-HCl, pH 7.4

-

96-well black, flat-bottom microplates

-

Fluorescence plate reader with excitation at 300 nm and emission at 410 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant CD38 in assay buffer. The final concentration in the assay will typically be in the low ng/µL range.

-

Prepare a stock solution of ε-NAD+ in assay buffer. The final concentration in the assay is typically around 200 µM.

-

Prepare serial dilutions of the test inhibitor (e.g., Ara-F-NAD+) in the assay buffer.

-

-

Assay Setup:

-

To each well of the 96-well plate, add the following in order:

-

Assay Buffer

-

Test inhibitor at various concentrations (or vehicle control)

-

Recombinant CD38 enzyme

-

-

The final volume in each well before adding the substrate should be uniform (e.g., 190 µL).

-

Include control wells:

-

No enzyme control (assay buffer only)

-

No inhibitor control (enzyme and vehicle)

-

-

-

Initiation and Measurement:

-

Initiate the reaction by adding ε-NAD+ to each well to reach the final desired concentration.

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the increase in fluorescence (Ex/Em = 300/410 nm) over time, typically for 30-60 minutes, with readings taken every 1-2 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.

-

Plot the percentage of inhibition versus the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.

-

Visualizations

CD38-Mediated NAD+ Signaling Pathway

Caption: CD38 hydrolyzes extracellular NAD+ and NMN, influencing intracellular NAD+ levels and downstream signaling.

Experimental Workflow for Ara-F-NAD+ Characterization

Caption: A typical workflow for the synthesis and characterization of a CD38 inhibitor like Ara-F-NAD+.

Conclusion

Ara-F-NAD+ stands as a seminal molecule in the study of CD38 biology and the broader field of NAD+ metabolism. Its discovery and characterization have provided a powerful chemical tool for researchers to probe the physiological and pathological roles of CD38. The data and methodologies presented in this guide offer a comprehensive resource for scientists and drug development professionals interested in the continued exploration of CD38 as a therapeutic target and the development of next-generation NAD+-boosting therapies.

References

- 1. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CD38 dictates age-related NAD decline and mitochondrial dysfunction through a SIRT3-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and SAR Studies of NAD Analogues as Potent Inhibitors towards CD38 NADase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Slow-binding inhibition of NAD+ glycohydrolase by arabino analogues of beta-NAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. RNA-Catalyzed CoA, NAD, and FAD synthesis from phosphopantetheine, NMN, and FMN - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potent CD38 Inhibitor Ara-F-NAD+ Sodium: A Technical Guide to its Impact on Intracellular NAD+ Levels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Ara-F-NAD+ sodium, a potent inhibitor of the primary NAD+ consuming enzyme, CD38. We will explore its mechanism of action and the anticipated effects on intracellular Nicotinamide Adenine Dinucleotide (NAD+) concentrations. While direct quantitative data on the increase of intracellular NAD+ levels following this compound treatment is limited in currently available literature, this guide will present supporting evidence from other CD38 inhibitors and provide detailed experimental protocols to enable researchers to quantify these effects.

Introduction to this compound and its Target, CD38

Nicotinamide Adenine Dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for various signaling enzymes, including sirtuins, PARPs, and CD38.[1] The cluster of differentiation 38 (CD38) is a transmembrane glycoprotein that functions as a major NAD+ glycohydrolase (NADase) in mammals, hydrolyzing NAD+ to cyclic ADP-ribose (cADPR) and nicotinamide.[2][3] This enzymatic activity makes CD38 a key regulator of intracellular NAD+ levels.[4]

This compound is a structural analog of NAD+ and has been identified as a potent and selective inhibitor of CD38.[2] Its inhibitory action on the NADase activity of CD38 is expected to prevent the degradation of intracellular NAD+, thereby leading to an increase in its concentration.

Mechanism of Action: Inhibition of CD38 NADase Activity

Ara-F-NAD+ acts as a slow-binding inhibitor of CD38.[2] This means that it binds to the enzyme in a time-dependent manner, leading to a potent and sustained inhibition of its NADase function. By blocking the catalytic site of CD38, Ara-F-NAD+ prevents the hydrolysis of NAD+.

The logical consequence of inhibiting the primary enzyme responsible for NAD+ consumption is the preservation and accumulation of intracellular NAD+. This elevation of NAD+ can, in turn, influence the activity of other NAD+-dependent enzymes, such as sirtuins and PARPs, which are crucial for cellular processes like DNA repair, stress resistance, and metabolic regulation.[5]

Signaling Pathway of CD38 Inhibition by Ara-F-NAD+ and its Effect on Intracellular NAD+

Caption: Inhibition of CD38 by Ara-F-NAD+ prevents NAD+ hydrolysis, leading to increased intracellular NAD+ levels.

Quantitative Data on the Effect of CD38 Inhibitors on Intracellular NAD+ Levels

| Inhibitor | Cell/Tissue Type | Concentration | Incubation Time | Fold Increase in NAD+ (approx.) | Reference |

| 78c | Mouse Embryonic Fibroblasts (MEFs) | 1 µM | 24 hours | ~2 | [6] |

| Apigenin | A549 cells | 50 µM | 6 hours | ~1.5 | [7] |

| Quercetin | A549 cells | 50 µM | 6 hours | ~1.4 | [7] |

These data demonstrate that inhibition of CD38 activity by small molecules leads to a significant increase in intracellular NAD+ concentrations. It is highly probable that this compound, as a potent CD38 inhibitor, would elicit a similar or even more pronounced effect. A study on human monocytes showed that 500 nM of β-araF-NAD was sufficient to completely inhibit NADase activity, suggesting that effective concentrations for increasing intracellular NAD+ could be in the nanomolar to low micromolar range.[2]

Detailed Experimental Protocols

To facilitate further research in this area, we provide a detailed protocol for quantifying the effect of this compound on intracellular NAD+ levels. This protocol is a composite based on established methods for NAD+ measurement.[8][9]

Cell Culture and Treatment with this compound

Experimental Workflow

Caption: Workflow for assessing the impact of Ara-F-NAD+ on intracellular NAD+ levels.

Materials:

-

Cell line of interest (e.g., HEK293, A549, or primary cells)

-

Appropriate cell culture medium and supplements

-

This compound (stored as a stock solution, e.g., 10 mM in water, at -80°C)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will result in 80-90% confluency at the time of harvest.

-

Cell Culture: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) for 24 hours or until they are well-adhered.

-

Treatment:

-

Prepare working solutions of this compound in fresh cell culture medium at various concentrations (e.g., 100 nM, 500 nM, 1 µM, 5 µM, 10 µM). A vehicle control (medium with the same amount of solvent used for the stock solution) should also be prepared.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

-

Incubation: Incubate the cells for the desired period (e.g., for a time-course experiment, harvest at 2, 4, 8, 12, and 24 hours).

-

Cell Harvest:

-

Aspirate the medium and wash the cells once with ice-cold PBS.

-

For adherent cells, add trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with medium containing serum.

-

Transfer the cell suspension to a microcentrifuge tube and centrifuge at 500 x g for 5 minutes at 4°C.

-

Discard the supernatant and wash the cell pellet once more with ice-cold PBS.

-

Proceed immediately to NAD+ extraction.

-

Intracellular NAD+ Extraction and Quantification

NAD+ Extraction and Measurement Workflow

Caption: Workflow for the extraction and subsequent quantification of intracellular NAD+.

Materials:

-

0.6 M Perchloric acid (PCA)

-

3 M Potassium hydroxide (KOH) / 1.5 M Potassium phosphate (KH2PO4) neutralization buffer

-

NAD+ cycling assay kit or reagents for HPLC or LC-MS/MS analysis

Procedure:

-

Acid Extraction:

-

Resuspend the cell pellet in 100 µL of ice-cold 0.6 M PCA.

-

Vortex vigorously for 30 seconds and incubate on ice for 10 minutes to allow for complete cell lysis and protein precipitation.

-

-

Neutralization:

-

Add 25 µL of the KOH/KH2PO4 neutralization buffer to each sample.

-

Vortex and check the pH to ensure it is between 7 and 8.

-

-

Centrifugation:

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

-

Sample Collection:

-

Carefully collect the supernatant, which contains the extracted NAD+, and transfer it to a new, pre-chilled microcentrifuge tube.

-

-

NAD+ Quantification:

-

The NAD+ concentration in the supernatant can be determined using one of the following methods:

-

Enzymatic Cycling Assay: This is a colorimetric or fluorometric assay that is highly sensitive and suitable for high-throughput analysis. Follow the manufacturer's instructions for the specific kit being used.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be used to separate and quantify NAD+.[9]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly specific and sensitive method for the absolute quantification of NAD+.[10]

-

-

-

Data Normalization:

-

The quantified NAD+ levels should be normalized to the total protein content or cell number of the corresponding sample to account for variations in cell density. Protein concentration can be determined from a parallel set of cell pellets using a standard protein assay (e.g., BCA or Bradford).

-

Conclusion

This compound is a potent and specific inhibitor of the NADase CD38. While direct quantitative evidence for its ability to increase intracellular NAD+ is still emerging, the established mechanism of action and supporting data from other CD38 inhibitors strongly suggest a significant positive effect. The detailed experimental protocols provided in this guide will enable researchers to rigorously investigate and quantify the dose- and time-dependent effects of this compound on intracellular NAD+ homeostasis. Such studies will be invaluable for advancing our understanding of NAD+ metabolism and for the development of novel therapeutic strategies targeting CD38.

References

- 1. Quantitation of NAD+: Why do we need to measure it? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. CD38 dictates age-related NAD decline and mitochondrial dysfunction through a SIRT3-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Flavonoid Apigenin Is an Inhibitor of the NAD+ase CD38: Implications for Cellular NAD+ Metabolism, Protein Acetylation, and Treatment of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content | Springer Nature Experiments [experiments.springernature.com]

- 9. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative analysis of NAD synthesis-breakdown fluxes - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of CD38 Inhibition: A Technical Guide to NAD+ Analogues

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational science underpinning the inhibition of CD38 by nicotinamide adenine dinucleotide (NAD+) analogues. CD38, a transmembrane glycoprotein, is a critical regulator of cellular NAD+ levels through its primary role as an NAD+ glycohydrolase (NADase) and its secondary function as an ADP-ribosyl cyclase.[1][2][3] The age-related decline in NAD+ has been linked to a variety of metabolic and age-related diseases, positioning CD38 as a significant therapeutic target.[2] NAD+ analogues have emerged as a key class of inhibitors, offering valuable tools to probe CD38 function and potential therapeutic agents to counteract NAD+ depletion. This guide provides a comprehensive overview of the mechanism of inhibition, detailed experimental protocols, and a quantitative comparison of various NAD+ analogues.

The Multifaceted Enzymatic Nature of CD38

CD38 is a type II transmembrane protein with its catalytic domain oriented extracellularly, allowing it to hydrolyze both extracellular and intracellular NAD+.[4] It exhibits two primary catalytic activities:

-

NAD+ Glycohydrolase (NADase) Activity: This is the predominant function of CD38, where it cleaves the glycosidic bond between the nicotinamide and ribose moieties of NAD+, yielding nicotinamide (NAM) and adenosine diphosphate ribose (ADPR).[3]

-

ADP-ribosyl Cyclase Activity: A smaller fraction of NAD+ is converted into cyclic ADP-ribose (cADPR), a potent second messenger involved in intracellular calcium signaling.[1][3]

The catalytic mechanism of CD38 is proposed to proceed through the formation of a covalent intermediate with the catalytic residue Glu226.[4] This understanding of the reaction mechanism has been instrumental in the design of mechanism-based inhibitors.

Quantitative Analysis of CD38 Inhibition by NAD+ Analogues

The potency of NAD+ analogues as CD38 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). A lower value indicates a more potent inhibitor. The following tables summarize the kinetic parameters for CD38 and the inhibitory constants for a range of NAD+ analogues.

Table 1: Kinetic Parameters of CD38 with NAD+

| Enzyme Source | Substrate | Km (µM) | Vmax | Reference |

| Human CD38 (recombinant) | NAD+ | 15 (approx.) | - | [5] |

| Bovine Lung CD38 | NAD+ | - | - | [6] |

| Human CD38 (on Jurkat cells) | NAD+ | 180 (Ki for competitive inhibitor) | - | [7] |

Table 2: Inhibitory Constants (IC50/Ki) of NAD+ Analogues for CD38

| Inhibitor | Type of Inhibition | IC50 / Ki | Reference |

| Covalent Inhibitors | |||

| ara-F-NAD | Competitive | 169 nM (Ki) | [4] |

| ara-F-NMN | Competitive | 69 nM (Ki) | [4] |

| 2′-Deoxy-2′-fluororibonofuranosyl NAD analogue | - | 56 nM (IC50) | |

| S-ara-F NAD | - | 341 nM (IC50) | [6] |

| 3P-ara-F NAD | - | 1.15 µM (IC50) | [6] |

| ara-F NHD | - | 109 nM (IC50) | [6] |

| ara-F NGD | - | 89.3 nM (IC50) | [6] |

| 6-OMe-ara-F NHD | - | 133 nM (IC50) | [6] |

| Bis(ara-F NMN) | - | 575 nM (IC50) | [8] |

| Non-covalent Inhibitors | |||

| carba-NAD | Competitive | - | [4] |

| pseudocarba-NAD | Competitive | 148 µM (Ki) | [7] |

| 78c | - | 17.7 nM (IC50) | [9] |

| Apigenin | - | - | [10] |

Experimental Protocols for Assessing CD38 Inhibition

Accurate determination of CD38 activity and its inhibition is crucial for drug discovery and basic research. Two common methods are fluorescence-based assays and reverse-phase high-performance liquid chromatography (RP-HPLC).

Fluorescence-Based CD38 Hydrolase Activity Assay

This method utilizes a fluorescent NAD+ analogue, such as 1,N6-etheno-NAD+ (ε-NAD+), which upon enzymatic cleavage by CD38, results in a change in fluorescence that can be monitored kinetically.

Materials:

-

Recombinant human CD38 enzyme

-

ε-NAD+ substrate

-

Assay Buffer (e.g., 250 mM sucrose, 40 mM Tris-HCl, pH 7.4)

-

NAD+ analogue inhibitor (test compound)

-

96-well white opaque microplate

-

Fluorescence plate reader (Excitation: ~300-310 nm, Emission: ~410 nm)

Procedure:

-

Prepare Reagents:

-

Dilute recombinant CD38 enzyme to the desired concentration in cold assay buffer.

-

Prepare a stock solution of ε-NAD+ in assay buffer.

-

Prepare serial dilutions of the NAD+ analogue inhibitor in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Diluted NAD+ analogue inhibitor (or vehicle for control)

-

Diluted CD38 enzyme

-

-

Include control wells:

-

No enzyme (substrate only)

-

No inhibitor (enzyme and substrate)

-

-

-

Initiate Reaction:

-

Add the ε-NAD+ solution to all wells to start the reaction.

-

-

Measurement:

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths.

-

Measure the fluorescence intensity kinetically over a specified time period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in fluorescence per unit time) for each concentration of the inhibitor.

-

Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.

-

Reverse-Phase HPLC-Based CD38 Activity Assay

This method directly measures the consumption of the natural substrate NAD+ and the formation of the product ADPR, providing a highly quantitative assessment of enzyme activity.[1]

Materials:

-

Recombinant human CD38 enzyme or cell/tissue lysates

-

NAD+ substrate

-

Reaction Buffer (e.g., Tris-HCl with appropriate pH and cofactors)

-

NAD+ analogue inhibitor (test compound)

-

Perchloric acid (for reaction termination)

-

Potassium carbonate (for neutralization)

-

RP-HPLC system with a C18 column

-

Mobile phase buffers (e.g., ammonium phosphate with an acetonitrile gradient)

-

UV detector (254 nm)

Procedure:

-

Enzyme Reaction:

-

Incubate the CD38 enzyme source with NAD+ substrate in the reaction buffer at 37°C.

-

For inhibition studies, pre-incubate the enzyme with the NAD+ analogue inhibitor before adding the substrate.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction at various time points by adding ice-cold perchloric acid.

-

Neutralize the samples with potassium carbonate.

-

Centrifuge to remove the precipitate and collect the supernatant.[1]

-

Filter the supernatant through a 0.22 µm filter before HPLC analysis.

-

-

HPLC Analysis:

-

Inject the prepared sample onto the C18 column.

-

Elute the analytes using a suitable gradient of the mobile phase.

-

Detect NAD+ and ADPR using a UV detector at 254 nm.

-

-

Data Analysis:

-

Quantify the peak areas of NAD+ and ADPR to determine their concentrations.

-

Calculate the rate of NAD+ consumption or ADPR formation.

-

Determine the IC50 or Ki values for the inhibitor by analyzing the reaction rates at different inhibitor concentrations.

-

Signaling Pathways and Logical Relationships

The inhibition of CD38 by NAD+ analogues has profound effects on cellular signaling and metabolism, primarily by increasing the intracellular NAD+ pool. This restoration of NAD+ levels impacts several downstream pathways.

Upstream Regulation of CD38 Expression

CD38 expression is not static and is regulated by various signaling pathways, often in response to inflammatory stimuli.

References

- 1. Measuring CD38 (ADP-ribosyl cyclase/cyclic ADP-ribose hydrolase) activity by reverse-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CD38 dictates age-related NAD decline and mitochondrial dysfunction through a SIRT3-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CD38 as a Regulator of Cellular NAD: A Novel Potential Pharmacological Target for Metabolic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bellbrooklabs.com [bellbrooklabs.com]

- 6. mdpi.com [mdpi.com]

- 7. Inhibition of the intrinsic NAD+ glycohydrolase activity of CD38 by carbocyclic NAD analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. amsbio.com [amsbio.com]

The Enzymatic Kinetics of Ara-F-NAD+ with CD38: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic kinetics of 2′-deoxy-2′-fluoroarabinosyl-nicotinamide adenine dinucleotide (Ara-F-NAD+) with the human enzyme CD38. This document details the mechanism of inhibition, summarizes key quantitative data, outlines experimental protocols, and visualizes the core concepts through signaling and workflow diagrams.

Introduction to CD38 and its Role in NAD+ Metabolism

Cluster of Differentiation 38 (CD38) is a multifunctional ectoenzyme that plays a critical role in cellular signaling and nicotinamide adenine dinucleotide (NAD+) metabolism.[1][2] It exhibits both NAD+ glycohydrolase and ADP-ribosyl cyclase activities, catalyzing the breakdown of NAD+ into adenosine diphosphate-ribose (ADPR) and nicotinamide, with a smaller fraction converted to cyclic ADP-ribose (cADPR).[3][4] cADPR is a potent second messenger that mobilizes intracellular calcium.[4] Given its role as a primary consumer of cellular NAD+, CD38 is a key regulator of the activity of NAD+-dependent enzymes such as sirtuins and PARPs, which are involved in a myriad of cellular processes including DNA repair, metabolism, and aging.[3][5] Consequently, CD38 has emerged as a significant therapeutic target for conditions associated with NAD+ decline, including age-related metabolic diseases and certain cancers.[3]

Ara-F-NAD+: A Potent Inhibitor of CD38

Ara-F-NAD+ is a synthetic analogue of NAD+ that has been identified as a potent inhibitor of the NADase activity of CD38.[3][6] It is classified as a covalent and competitive inhibitor, acting as a slow-binding inhibitor of the enzyme.[3][6] The covalent modification occurs at the catalytic site of CD38, specifically with the glutamate residue Glu226, which is crucial for the enzyme's catalytic activity.[7][8] This interaction effectively blocks the binding and hydrolysis of the natural substrate, NAD+.

Quantitative Kinetic Data

The following table summarizes the key quantitative parameters defining the interaction between Ara-F-NAD+ and related compounds with CD38.

| Compound | Parameter | Value | Notes |

| Ara-F-NAD+ | IC50 | 169 nM | Represents the concentration at which 50% of CD38's NADase activity is inhibited.[3] |

| Ara-F-NAD+ | Ki | 169 nM | Reported as the inhibition constant, indicating high affinity for the enzyme.[7] |

| Ara-F-NMN+ | Ki | 61 nM | A related, truncated analogue of Ara-F-NAD+.[7] |

| Ara-F-NMN+ | k_on_ | 410 M⁻¹s⁻¹ | The association rate constant for the binding of Ara-F-NMN+ to CD38.[7] |

| Ara-F-NMN+ | k_off_ | 2.5 x 10⁻⁵ s⁻¹ | The dissociation rate constant, indicating a very slow release from the enzyme.[7] |

| Human CD38 | k_hyd_/k_cyc_ | 0.38 | The ratio of the rate of hydrolysis to the rate of cyclization of NAD+ at pH 7.5 and 37°C.[7] |

Note: While specific K_m_ and k_cat_ values for human CD38 with NAD+ are not definitively reported in the surveyed literature, enzymatic assays are typically conducted with NAD+ concentrations in the low micromolar range, suggesting a K_m_ within this order of magnitude.

Experimental Protocols

General Synthesis of Ara-F-NAD+

The synthesis of Ara-F-NAD+ and other NAD+ analogues generally follows a three-step chemoenzymatic process[9]:

-

Synthesis of the Nicotinamide Mononucleotide (NMN) Moiety: This involves the chemical synthesis of the 2'-deoxy-2'-fluoroarabinosyl nicotinamide mononucleotide (ara-F NMN).

-

Synthesis of the Adenosine Monophosphate (AMP) Moiety: The corresponding AMP analogue is prepared.

-

Enzymatic Coupling: The two nucleotide moieties, ara-F NMN and AMP, are coupled together using an appropriate enzyme, such as NAD+ synthetase, to form the final dinucleotide product, Ara-F-NAD+.

The final product is typically purified using high-performance liquid chromatography (HPLC).[9]

CD38 Inhibition Assay Protocol

The following is a generalized protocol for determining the inhibitory activity of compounds like Ara-F-NAD+ against CD38's NADase activity. This protocol is based on methods described in the literature and commercially available assay kits.[4][9][10]

-

Reagents and Materials:

-

Recombinant human CD38 enzyme

-

Ara-F-NAD+ (or other test inhibitors)

-

NAD+ (substrate)

-

Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.0)

-

Bovine Serum Albumin (BSA, to prevent non-specific binding)

-

96-well microplate (black, for fluorescence assays)

-

Microplate reader with fluorescence detection capabilities

-

-

Assay Procedure:

-

Prepare a solution of recombinant human CD38 in the assay buffer.

-

Prepare serial dilutions of Ara-F-NAD+ in the assay buffer.

-

In a 96-well microplate, add the CD38 enzyme solution, BSA, and different concentrations of Ara-F-NAD+ to the respective wells. Include a control well with no inhibitor.

-

Incubate the plate at room temperature (or 37°C) for a pre-determined period (e.g., 2 hours) to allow the inhibitor to bind to the enzyme.[9]

-

Initiate the enzymatic reaction by adding a solution of NAD+ to each well to a final concentration of approximately 2.5 µM.[9]

-

Immediately begin monitoring the reaction by measuring the decrease in NAD+ concentration over time. This can be done using a coupled enzymatic assay that produces a fluorescent product or by directly measuring NAD+ levels via HPLC. Alternatively, a fluorescent NAD+ analogue like ε-NAD can be used, where its hydrolysis leads to a change in fluorescence.[1][11]

-

Record the reaction rates for each inhibitor concentration.

-

Calculate the percentage of inhibition for each concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Visualizations

CD38 Signaling Pathway

Caption: CD38 metabolizes NAD+ to produce ADPR, NAM, and cADPR, influencing downstream signaling pathways.

Experimental Workflow for CD38 Inhibition Assay

Caption: Step-by-step workflow for determining the inhibitory potential of Ara-F-NAD+ on CD38 activity.

Logical Relationship of Competitive Inhibition

Caption: Ara-F-NAD+ competes with the natural substrate NAD+ for binding to the active site of CD38.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. CD38 as a Regulator of Cellular NAD: A Novel Potential Pharmacological Target for Metabolic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.amsbio.com [resources.amsbio.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, Synthesis and SAR Studies of NAD Analogues as Potent Inhibitors towards CD38 NADase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Cellular Effects of Ara-F-NAD+ Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction